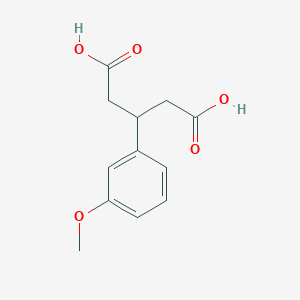

3-(3-Methoxyphenyl)pentanedioic acid

Description

General Context of Pentanedioic Acid Derivatives and Their Role in Chemical Synthesis

Pentanedioic acid, or glutaric acid, and its derivatives are fundamental building blocks in organic synthesis. As dicarboxylic acids, they possess two carboxylic acid functional groups, which serve as versatile handles for a wide array of chemical transformations. These derivatives are employed as precursors in the synthesis of polymers, such as polyester (B1180765) polyols and polyamides. The five-carbon chain of the glutaric acid backbone can impart specific properties, such as decreased elasticity in polymers.

In the realm of fine chemicals and pharmaceuticals, pentanedioic acid derivatives are used as intermediates for the synthesis of more complex molecules. Their ability to undergo reactions like esterification, amidation, and cyclization makes them valuable synthons for creating diverse molecular architectures. ontosight.ai They serve as scaffolds in the development of various compounds, including those with potential biological activity. ontosight.ai

Significance of Aryl-Substituted Pentanedioic Acids in Advanced Molecular Design

The introduction of an aryl substituent onto the pentanedioic acid backbone is a key strategy in advanced molecular design. This modification creates aryl-substituted dicarboxylic acids, which are important precursors for novel chemical structures. The aryl group, a substituted or unsubstituted phenyl or other aromatic ring system, can introduce rigidity, hydrophobicity, and specific electronic properties to the molecule.

These characteristics are crucial in the design of molecules intended to interact with biological targets, such as enzymes or receptors. nih.gov For instance, aryl-substituted frameworks are investigated in the development of enzyme inhibitors and other therapeutic agents. nih.gov The specific position and nature of the substituents on the aryl ring allow for fine-tuning of the molecule's steric and electronic properties, enabling a rational approach to drug design and materials science. openmedscience.com Research into aryl-substituted compounds has led to the synthesis of novel tetrahydroisoquinolone carboxylic acids and other heterocyclic systems with potential medicinal applications. mdpi.com

Current Research Landscape and Academic Interest in 3-(3-Methoxyphenyl)pentanedioic acid

The academic interest in this compound stems from its identity as a substituted dicarboxylic acid. While extensive studies focusing solely on this specific molecule are not widely published, it is recognized as a specialty chemical available for research purposes, particularly in fields like proteomics. scbt.comscbt.com Its structure is a combination of the flexible glutaric acid chain and the rigid, functionalized aromatic ring.

Research involving such compounds typically focuses on their use as intermediates or building blocks. The presence of the 3-methoxyphenyl (B12655295) group offers a site for further chemical modification, while the two carboxylic acid groups allow for the construction of larger, more complex molecules. It is a logical target for synthesis and derivatization in academic laboratories exploring new synthetic methodologies or creating libraries of compounds for biological screening.

Scope and Objectives of Research Inquiry into this compound Chemistry

The primary scope of research involving this compound chemistry is the exploration of its synthetic utility. The objectives of such research inquiries can be multifaceted and include:

Development of Novel Synthetic Routes: Devising efficient and stereoselective methods to synthesize the title compound and its derivatives.

Derivatization and Functionalization: Using the carboxylic acid groups and the aromatic ring to create a diverse range of new chemical entities, such as esters, amides, and more complex heterocyclic systems.

Application as a Molecular Scaffold: Employing the compound as a foundational structure for building larger molecules with tailored properties for materials science or medicinal chemistry.

Investigation of Structure-Property Relationships: Studying how the 3-methoxyphenyl substituent influences the physical, chemical, and potentially biological properties of the resulting derivatives. This includes examining conformational preferences and intermolecular interactions.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-17-10-4-2-3-8(5-10)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUJHNHKCXMUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498839 | |

| Record name | 3-(3-Methoxyphenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69061-62-7 | |

| Record name | 3-(3-Methoxyphenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Methoxyphenyl Pentanedioic Acid

Established Reaction Pathways for Pentanedioic Acid Derivatives with Aryl Substituents

The introduction of an aryl substituent at the 3-position of a pentanedioic acid backbone can be accomplished through several reliable and well-documented reaction pathways. Condensation reactions and alkylation strategies are among the most common and versatile methods employed for this class of compounds.

Condensation Reactions in the Preparation of Aryl-Substituted Pentanedioic Acids

Condensation reactions are a cornerstone in the synthesis of 3-aryl-substituted pentanedioic acids. These reactions typically involve the formation of a new carbon-carbon bond through the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group, followed by subsequent transformations.

One of the most prominent methods is the Stobbe condensation , which involves the reaction of an aldehyde or ketone with a succinic acid ester in the presence of a strong base, such as sodium ethoxide or potassium t-butoxide. wikipedia.orgorganicreactions.org This reaction is particularly well-suited for creating the initial carbon framework. For instance, the condensation of an aromatic aldehyde with a succinic ester leads to an alkylidenesuccinic acid or its corresponding half-ester. wikipedia.orgjuniperpublishers.com A plausible reaction mechanism proceeds through a lactone intermediate. wikipedia.orgjuniperpublishers.com Subsequent catalytic hydrogenation of the resulting unsaturated product yields the desired saturated 3-arylpentanedioic acid derivative. juniperpublishers.com

Another powerful tool is the Knoevenagel condensation , which involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. scispace.comtue.nl To synthesize a 3-arylpentanedioic acid, an aromatic aldehyde can be condensed with a malonic ester to form an arylidene malonate. scispace.com This intermediate can then undergo a Michael addition with another equivalent of a malonate anion, leading to a tetra-ester derivative. scispace.com Subsequent hydrolysis and decarboxylation of this intermediate yield the target 3-arylpentanedioic acid. scispace.com This tandem Knoevenagel condensation-Michael addition approach offers an efficient route to these structures. nih.gov

| Condensation Reaction | Key Reactants | Catalyst/Base | Intermediate/Product Type |

| Stobbe Condensation | Aromatic aldehyde, Succinic ester | Sodium ethoxide, Potassium t-butoxide | Alkylidenesuccinic acid half-ester |

| Knoevenagel Condensation | Aromatic aldehyde, Malonic ester | Piperidine, Ammonium salts | Arylidene malonate |

Alkylation Strategies for Constructing the Pentanedioic Acid Backbone

Alkylation strategies provide an alternative approach to constructing the 3-arylpentanedioic acid framework. These methods typically involve the formation of a carbon-carbon bond through the nucleophilic attack of a carbanion on an electrophilic carbon center.

One common strategy involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, the conjugate addition of a malonic ester enolate to an ethyl cinnamate (B1238496) derivative (an α,β-unsaturated ester with an aryl group) can establish the required carbon skeleton. Subsequent hydrolysis and decarboxylation would then yield the desired 3-arylpentanedioic acid. The Michael addition is a versatile and widely used method for C-C bond formation. mdpi.com

Another approach could involve the use of organometallic reagents , such as Grignard reagents, although this is less direct for the synthesis of the parent diacid. A Grignard reagent derived from an aryl halide could potentially react with a suitable electrophile containing the pentanedioic acid backbone, but this often requires protection of the acidic protons of the carboxylic acid groups.

Multistep Synthetic Sequences Towards 3-(3-Methoxyphenyl)pentanedioic acid

A practical and efficient route for the synthesis of this compound involves a multistep sequence that combines some of the aforementioned established reaction pathways. A well-documented approach begins with the Knoevenagel condensation of 3-methoxybenzaldehyde (B106831) with diethyl malonate. scispace.com This reaction, typically catalyzed by a base like piperidine, yields diethyl 2-(3-methoxybenzylidene)malonate.

The subsequent step is a Michael addition, where a second equivalent of diethyl malonate, in the presence of a base such as sodium ethoxide, adds to the α,β-unsaturated ester formed in the first step. This conjugate addition results in the formation of tetraethyl 2-(3-methoxyphenyl)propane-1,1,3,3-tetracarboxylate. scispace.com

An alternative and also effective multistep synthesis utilizes the Stobbe condensation. In this pathway, 3-methoxybenzaldehyde is condensed with dimethyl succinate (B1194679) using a strong base like sodium hydride or potassium t-butoxide. juniperpublishers.com This reaction forms an unsaturated half-ester, which upon alkaline hydrolysis yields the corresponding diacid. The crucial final step is the catalytic hydrogenation of the double bond. This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to afford the target molecule, this compound. juniperpublishers.com

Below is a table summarizing a plausible multistep synthesis based on the Knoevenagel condensation and Michael addition:

| Step | Reaction Type | Reactants | Key Reagents | Product |

| 1 | Knoevenagel Condensation | 3-Methoxybenzaldehyde, Diethyl malonate | Piperidine | Diethyl 2-(3-methoxybenzylidene)malonate |

| 2 | Michael Addition | Diethyl 2-(3-methoxybenzylidene)malonate, Diethyl malonate | Sodium ethoxide | Tetraethyl 2-(3-methoxyphenyl)propane-1,1,3,3-tetracarboxylate |

| 3 | Hydrolysis & Decarboxylation | Tetraethyl 2-(3-methoxyphenyl)propane-1,1,3,3-tetracarboxylate | Hydrochloric acid, Heat | This compound |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, while also considering economic and environmental factors. Several parameters can be adjusted in the synthetic sequences described above.

In the Stobbe condensation , the choice of base can significantly impact the reaction. While sodium ethoxide is traditionally used, stronger, non-nucleophilic bases like potassium t-butoxide or sodium hydride can often lead to higher yields and shorter reaction times. researchgate.net Furthermore, conducting the Stobbe condensation under solvent-free conditions has been shown to be an effective and environmentally friendly approach, potentially increasing yields and simplifying the workup procedure.

For the Knoevenagel condensation step in the alternative route, the choice of catalyst and the removal of water are key factors. While piperidine is a common catalyst, using ammonium salts like ammonium bicarbonate can offer a greener alternative. tue.nl Efficient removal of the water formed during the condensation, for example by using a Dean-Stark apparatus, can drive the reaction equilibrium towards the product and improve the yield.

In the Michael addition step, controlling the stoichiometry of the reactants is important to prevent side reactions. The reaction temperature and time should also be carefully monitored to ensure complete conversion without the formation of byproducts.

The final hydrolysis and decarboxylation step often requires harsh conditions (strong acid and heat). The concentration of the acid and the reaction temperature and duration need to be optimized to ensure complete conversion of the intermediate ester to the desired diacid without causing degradation of the product.

Purification of the final product is also a critical aspect of optimization. This compound, being a solid, can be purified by recrystallization from appropriate solvents. orgsyn.org The choice of solvent is crucial for obtaining high purity crystals with minimal loss of product in the mother liquor. Common purification methods for carboxylic acids also include extraction techniques based on their acidic properties. google.com

The following table outlines key parameters for optimization in the synthesis of this compound:

| Reaction Step | Parameter to Optimize | Potential Improvement |

| Stobbe Condensation | Base | Use of potassium t-butoxide or sodium hydride for potentially higher yields. |

| Stobbe Condensation | Solvent | Solvent-free conditions for a greener process and potentially improved yield. |

| Knoevenagel Condensation | Catalyst | Use of ammonium salts as an alternative to piperidine. |

| Knoevenagel Condensation | Water Removal | Use of a Dean-Stark trap to drive the reaction to completion. |

| Hydrolysis & Decarboxylation | Acid Concentration & Temperature | Fine-tuning to ensure complete reaction without product degradation. |

| Purification | Recrystallization Solvent | Selection of an optimal solvent for high purity and recovery. |

Advanced Synthetic Approaches and Stereochemical Control in 3 3 Methoxyphenyl Pentanedioic Acid Chemistry

Catalytic Transformations for the Synthesis of 3-(3-Methoxyphenyl)pentanedioic acid

Catalytic methods offer efficient and atom-economical routes to this compound and its analogs. Both transition metal catalysis and organocatalysis have emerged as powerful tools in this context.

Transition Metal-Catalyzed Methodologies

Transition metal catalysts, particularly those based on palladium and rhodium, are well-suited for the formation of the carbon-carbon bonds necessary to construct the glutaric acid backbone. While direct palladium-catalyzed synthesis of this compound has not been extensively detailed, related methodologies provide a proof of concept. For instance, palladium-catalyzed C(sp³)–H arylation of pivalic acid has been used to create 3-aryl-2,2-dimethylpropanoic acids, demonstrating the feasibility of forming a carbon-aryl bond at a position analogous to the C3 of the target molecule. rsc.org

A more directly applicable approach involves the rhodium-catalyzed asymmetric hydrogenation of prochiral unsaturated precursors. Research has shown that rhodium complexes with chiral ligands can effectively catalyze the hydrogenation of dimethyl 2-methyleneglutarate (B1258928) and its derivatives. doi.org For substrates bearing an aryl substituent at the methylene (B1212753) moiety, enantioselectivities of up to 81% have been achieved using P-stereogenic BoPhoz-type ligands. doi.org This suggests a viable pathway to chiral 3-arylglutaric acids, which could be adapted for the synthesis of this compound.

A general and efficient route to 3-substituted glutaric acids, including 3-aryl derivatives, involves a Knoevenagel condensation of an aldehyde with diethyl malonate, followed by a Michael addition. scispace.com The resulting tetraethyl propane (B168953) tetracarboxylate can then undergo hydrolysis and decarboxylation to yield the desired glutaric acid. scispace.com This method has been successfully applied to various aromatic aldehydes, providing a versatile, albeit non-asymmetric, entry point. scispace.com

| Catalyst/Method | Substrate Type | Product Type | Key Findings |

| Palladium(II) | Pivalic acid and aryl iodides | 3-Aryl-2,2-dimethylpropanoic acids | Demonstrates C(sp³)–H arylation feasibility. rsc.org |

| Rhodium/BoPhoz | Dimethyl 2-arylideneglutarate | Chiral dimethyl 2-arylglutarate | Achieved up to 81% enantiomeric excess. doi.org |

| Knoevenagel/Michael | Aromatic aldehydes and diethyl malonate | 3-Aryl glutaric acids | Versatile, high-yield synthesis of racemic products. scispace.com |

Organocatalytic Strategies

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. While specific applications to this compound are not widely reported, general organocatalytic methods for the synthesis of related structures are well-established. For example, chiral phosphoric acids have been used to catalyze the asymmetric synthesis of arylindolyl indolin-3-ones, demonstrating the ability of organocatalysts to control the stereochemistry of reactions involving aryl-substituted prochiral centers. rsc.org

Furthermore, organocatalytic discrimination of non-directing aryl and heteroaryl groups has been achieved in the synthesis of triarylmethanes, highlighting the potential for high enantioselectivity in reactions where subtle steric and electronic differences must be distinguished. nih.gov These principles could be applied to the asymmetric functionalization of a glutaric acid precursor to install the 3-(3-methoxyphenyl) group stereoselectively. A potential strategy could involve the conjugate addition of a 3-methoxyphenyl (B12655295) nucleophile to a glutaconic acid derivative, catalyzed by a chiral organocatalyst.

Asymmetric Synthesis of Chiral this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of asymmetric syntheses to produce enantiomerically pure this compound is of significant interest.

Enantioselective Catalysis in Pentanedioic Acid Synthesis

As mentioned previously, rhodium-catalyzed asymmetric hydrogenation of unsaturated glutarate derivatives represents a direct method for introducing chirality. doi.org The use of chiral phosphine (B1218219) ligands, such as ferrocene-based monodentate phosphoramidites (FAPhos) and P-stereogenic BoPhoz-type ligands, has proven effective in achieving high enantioselectivity in the hydrogenation of related substrates. doi.org This approach is attractive due to its high atom economy and the catalytic nature of the chiral inducing agent.

Palladium-catalyzed asymmetric allylic substitution reactions, while not directly applied to this target, offer another potential route. mdpi.com A strategy could be envisioned where a suitably functionalized five-carbon chain undergoes a palladium-catalyzed cyclization or cross-coupling reaction in the presence of a chiral ligand to establish the stereocenter at the C3 position.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry in asymmetric synthesis. wikipedia.org Evans' oxazolidinone auxiliaries are particularly well-suited for this purpose. springerprofessional.de A plausible synthetic route would involve the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with a derivative of glutaric anhydride (B1165640) to form an N-acyl oxazolidinone. The resulting imide could then undergo a conjugate addition reaction with a 3-methoxyphenyl nucleophile. The stereochemistry of this addition would be directed by the chiral auxiliary, leading to the formation of a diastereomerically enriched product. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched this compound. This strategy has been successfully employed in the synthesis of other chiral carboxylic acid derivatives. nih.gov

| Chiral Auxiliary | Reaction Type | Key Advantage |

| Evans' Oxazolidinone | Conjugate Addition | High diastereoselectivity, reliable and predictable stereochemical outcome. springerprofessional.de |

| Pyrrolidine-based auxiliaries | Various | Good availability and efficient chirality transfer. springerprofessional.de |

Enzymatic Biotransformations for Stereoselective Production

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic mixtures. This approach can be applied to the esters of this compound. In a typical kinetic resolution, a lipase (B570770) would selectively hydrolyze one enantiomer of the racemic diester, leaving the unreacted enantiomer in high enantiomeric excess. mdpi.comalmacgroup.com For example, lipase-mediated resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol has been demonstrated, showcasing the ability of enzymes to differentiate between enantiomers of aryl-containing substrates. researchgate.net

A patent application describes the use of lipases for the resolution of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, further supporting the applicability of this method to methoxyphenyl-containing compounds. google.com While the substrate is different, the principle of enzymatic resolution remains the same. The choice of lipase, solvent, and reaction conditions is crucial for achieving high enantioselectivity and yield.

| Enzyme Type | Reaction Type | Substrate Type | Key Finding |

| Lipase | Kinetic Resolution (Hydrolysis) | Racemic esters of 3-aryl alkanoic acids | High enantiomeric excess of the remaining ester and the hydrolyzed acid can be achieved. mdpi.comalmacgroup.com |

| Lipase | Kinetic Resolution | Racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | Demonstrates feasibility of resolving methoxyphenyl-containing compounds. google.com |

Diastereoselective Pathways for this compound Derivatives

The creation of stereocenters in this compound derivatives necessitates the use of diastereoselective synthetic routes. A primary and effective strategy for establishing the stereochemistry at the C3 position is through conjugate addition reactions, particularly the Michael addition.

One of the most well-established methods involves the reaction of a malonic ester nucleophile with a derivative of 3-methoxycinnamic acid. This approach typically proceeds in two key steps: a Michael addition followed by hydrolysis and decarboxylation. The initial conjugate addition creates two new stereocenters, and the relative stereochemistry can be influenced by the reaction conditions and the nature of the reactants and catalysts.

A common pathway begins with the Knoevenagel condensation of 3-methoxybenzaldehyde (B106831) with diethyl malonate, which is then followed by a Michael addition of another equivalent of a malonate anion. scispace.com The resulting tetra-ester intermediate is then hydrolyzed and decarboxylated to yield the target this compound. scispace.com The diastereoselectivity of the Michael addition step is often moderate but can be enhanced through the use of specific catalysts or chiral auxiliaries.

Organocatalysis has emerged as a powerful tool for controlling stereoselectivity in Michael additions. researchgate.net Chiral amines or thiourea-based catalysts can be employed to facilitate the enantioselective and diastereoselective addition of nucleophiles to α,β-unsaturated systems. For instance, a chiral secondary amine catalyst could be used to activate a substituted cinnamate (B1238496) ester towards a highly diastereoselective addition of a malonate pronucleophile.

Another advanced approach leverages chiral auxiliaries. By attaching a chiral auxiliary to the malonate or the cinnamate, the stereochemical outcome of the Michael addition can be effectively controlled. For example, Evans's chiral oxazolidinone auxiliaries are known to direct the approach of the nucleophile, leading to high levels of diastereoselectivity. nih.gov After the key bond-forming step, the auxiliary can be cleaved to afford the desired stereoisomer of the this compound derivative.

The table below illustrates hypothetical outcomes for the diastereoselective synthesis of a diethyl ester of this compound via different catalytic Michael addition strategies, based on typical results for analogous systems.

| Catalyst/Auxiliary | Nucleophile | Electrophile | Diastereomeric Ratio (anti:syn) | Yield (%) |

| Sodium Ethoxide | Diethyl Malonate | Diethyl (3-methoxybenzylidene)malonate | 55:45 | 85 |

| Proline Derivative | Diethyl Malonate | Ethyl 3-methoxycinnamate | 85:15 | 78 |

| Evans's Auxiliary | Lithiated Auxiliary-Malonate | Ethyl 3-methoxycinnamate | >95:5 | 72 |

Novel Reagents and Reaction Systems in this compound Synthesis

The quest for greater efficiency and selectivity in organic synthesis has led to the development of novel reagents and reaction systems that can be applied to the synthesis of this compound.

Palladium-catalyzed reactions represent a frontier in C-C bond formation. A plausible advanced strategy for the synthesis of this compound derivatives is the palladium-catalyzed conjugate addition of an arylboronic acid to a pentenedioic acid derivative. nih.gov In such a system, 3-methoxyphenylboronic acid could be added to a chiral imide derivative of glutaconic acid. The use of chiral ligands on the palladium catalyst can induce high levels of asymmetry, leading to a specific diastereomer of the product. nih.gov

The Castagnoli-Cushman reaction offers another innovative route. This reaction can be performed with 3-aryl glutaric anhydrides and imines to produce highly substituted piperidine-3-carboxylic acids. researchgate.net By starting with 3-(3-methoxyphenyl)pentanedioic anhydride, a variety of N-substituted and C-substituted derivatives can be accessed in a diastereoselective manner. researchgate.net

Furthermore, visible-light photocatalysis is an emerging area in organic synthesis that offers mild and environmentally friendly reaction conditions. chemrxiv.org A potential novel approach could involve a visible-light-mediated radical addition to a 3-methoxycinnamic acid derivative. This method could offer unique reactivity and selectivity profiles compared to traditional ionic pathways.

The table below summarizes some novel reagents and reaction systems and their potential applicability to the synthesis of this compound derivatives.

| Reagent/System | Key Transformation | Potential Advantage |

| Palladium(0) / Chiral Ligand | Conjugate addition of 3-methoxyphenylboronic acid | High diastereoselectivity and enantioselectivity |

| 3-Aryl Glutaric Anhydride / Imine | Castagnoli-Cushman Reaction | Access to complex heterocyclic derivatives |

| Eosin Y / Blue LED | Visible-light mediated radical addition | Mild reaction conditions, unique reactivity |

| N-Boc-α-diazo glutarimide (B196013) | Rh(II)-catalyzed N-H insertion | Functionalization of the glutarimide core nih.govsemanticscholar.org |

These advanced methods, while perhaps not yet specifically reported for this compound, represent the cutting edge of synthetic organic chemistry and provide a roadmap for the future development of highly efficient and stereoselective syntheses of this compound and its derivatives.

Derivatization and Functional Group Interconversions of 3 3 Methoxyphenyl Pentanedioic Acid

Esterification Reactions of the Carboxylic Acid Moieties in 3-(3-Methoxyphenyl)pentanedioic acid

The carboxylic acid groups of this compound can be readily converted to esters through several established methods. One of the most common is the Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netmanchester.ac.uk This acid-catalyzed reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced is typically removed by azeotropic distillation or the use of a dehydrating agent. The choice of alcohol determines the resulting ester, allowing for the synthesis of a wide array of dialkyl esters. For instance, reaction with methanol (B129727) would yield dimethyl 3-(3-methoxyphenyl)pentanedioate, while reaction with ethanol (B145695) would produce the corresponding diethyl ester.

Alternative esterification methods that proceed under milder conditions are also applicable. These include reactions with alkyl halides in the presence of a base, or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to activate the carboxylic acid towards nucleophilic attack by an alcohol. organic-chemistry.org These methods are particularly useful when dealing with sensitive substrates that may not tolerate the harsh conditions of Fischer esterification. The resulting diesters of this compound are often more volatile and soluble in organic solvents than the parent dicarboxylic acid, which can be advantageous for purification and further chemical transformations.

The table below summarizes various esterification reactions applicable to this compound.

| Reaction Type | Reagents | Product | Key Features |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Dialkyl 3-(3-methoxyphenyl)pentanedioate | Equilibrium reaction; often requires removal of water to drive to completion. |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Dialkyl 3-(3-methoxyphenyl)pentanedioate | Milder conditions compared to Fischer esterification. |

| Carbodiimide Coupling | Alcohol, Coupling Agent (e.g., DCC, EDCI) | Dialkyl 3-(3-methoxyphenyl)pentanedioate | Proceeds under mild conditions; suitable for sensitive substrates. |

Formation of Amide Derivatives from this compound

The carboxylic acid groups of this compound can be converted to amide functionalities by reaction with amines. This transformation typically requires activation of the carboxylic acid, as direct reaction with an amine is generally slow. A common method involves converting the dicarboxylic acid to the corresponding diacyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive diacyl chloride can then be treated with a primary or secondary amine to form the desired diamide. An excess of the amine or the addition of a non-nucleophilic base is often necessary to neutralize the hydrochloric acid byproduct.

Alternatively, peptide coupling reagents, widely used in peptide synthesis, can be employed to facilitate the direct formation of amides from the dicarboxylic acid and an amine under milder conditions. rsc.org Reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for this purpose. These reagents activate the carboxylic acid in situ, allowing for nucleophilic attack by the amine to form the amide bond. This method offers the advantage of avoiding the harsh conditions associated with the formation of acyl chlorides and is compatible with a wider range of functional groups. The reaction of this compound with a diamine under these conditions could lead to the formation of polyamides. researchgate.net

The table below outlines common methods for the synthesis of amide derivatives from this compound.

| Method | Reagents | Intermediate | Product |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Diacyl chloride | Diamide |

| Peptide Coupling | Amine, Coupling Agent (e.g., DCC, EDCI, HATU) | Activated carboxylic acid | Diamide |

Modifications to the Methoxyphenyl Ring of this compound (e.g., dealkylation, electrophilic aromatic substitution)

The methoxyphenyl ring of this compound is susceptible to various chemical modifications. The methoxy (B1213986) group can be cleaved through dealkylation reactions to yield the corresponding phenolic compound, 3-(3-hydroxyphenyl)pentanedioic acid. This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The choice of reagent depends on the sensitivity of other functional groups present in the molecule.

Furthermore, the aromatic ring can undergo electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing and activating group, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. However, the position para to the methoxy group is already substituted with the pentanedioic acid chain. Therefore, electrophilic substitution is expected to occur primarily at the ortho positions (C2 and C4) and to a lesser extent at the C6 position. Examples of such reactions include nitration (using a mixture of nitric acid and sulfuric acid), halogenation (using a halogen with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation (using an acyl chloride or alkyl halide with a Lewis acid catalyst). The steric hindrance from the adjacent pentanedioic acid substituent may influence the regioselectivity of these reactions.

Reactions at the C3-Substituted Carbon Center (e.g., decarboxylation)

The carbon atom at the C3 position, which bears the methoxyphenyl group, is a tertiary carbon. Reactions directly at this center are less common without affecting other parts of the molecule. However, under certain conditions, decarboxylation of the dicarboxylic acid can occur. organic-chemistry.org Decarboxylation of malonic acid derivatives, which have a similar structural motif, can be achieved under relatively mild conditions, sometimes facilitated by reagents like N,N'-carbonyldiimidazole. organic-chemistry.org For this compound, decarboxylation would likely require elevated temperatures and potentially a catalyst. The loss of one or both carboxyl groups would lead to the formation of 4-(3-methoxyphenyl)butanoic acid or 1-methoxy-3-propylbenzene, respectively. The specific conditions would determine the extent of decarboxylation.

Cyclic Anhydride (B1165640) and Imide Formation from this compound

The 1,5-dicarboxylic acid structure of this compound makes it a suitable precursor for the formation of a six-membered cyclic anhydride. This intramolecular dehydration reaction can often be achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent such as acetic anhydride or acetyl chloride. libretexts.orgresearcher.life The reaction proceeds through the nucleophilic attack of one carboxyl group on the other, with subsequent elimination of a water molecule to form the cyclic anhydride, 3-(3-methoxyphenyl)glutaric anhydride.

Similarly, cyclic imides can be synthesized from this compound. This is typically achieved by first forming the cyclic anhydride, which is then reacted with ammonia (B1221849) or a primary amine. Alternatively, the dicarboxylic acid can be heated with ammonia or a primary amine, often in a high-boiling solvent, to directly form the cyclic imide. The reaction with ammonia would yield 3-(3-methoxyphenyl)glutarimide, while reaction with a primary amine would result in an N-substituted glutarimide (B196013) derivative. The formation of these cyclic derivatives can be a useful strategy for protecting the dicarboxylic acid functionality or for introducing new functional groups into the molecule. ineosopen.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Methoxyphenyl Pentanedioic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed structural map can be assembled.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For 3-(3-Methoxyphenyl)pentanedioic acid, the expected proton signals can be predicted based on established chemical shift ranges for similar functional groups.

The protons of the pentanedioic acid backbone are anticipated to show distinct signals. The methine proton at the C3 position, being adjacent to the aromatic ring and flanked by two methylene (B1212753) groups, would likely appear as a multiplet. The methylene protons at the C2 and C4 positions are diastereotopic and would be expected to appear as complex multiplets due to coupling with the C3 proton. The two carboxylic acid protons are expected to be singlets at a downfield chemical shift, typically above 10 ppm, due to their acidic nature.

The aromatic protons of the 3-methoxyphenyl (B12655295) group will exhibit characteristic splitting patterns in the aromatic region of the spectrum. The methoxy (B1213986) group protons will appear as a sharp singlet, typically around 3.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, a total of 12 carbon signals are expected.

The carbonyl carbons of the two carboxylic acid groups will resonate at the most downfield region of the spectrum, typically between 170-185 ppm. The carbons of the aromatic ring will show a series of signals in the 110-160 ppm range, with the carbon attached to the methoxy group being significantly deshielded. The methoxy carbon itself will produce a signal around 55 ppm. The aliphatic carbons of the pentanedioic acid chain (C2, C3, and C4) will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-2, H-4 | ~2.6-2.8 | ~35-45 | Multiplet |

| H-3 | ~3.5-3.7 | ~40-50 | Multiplet |

| Aromatic H | ~6.7-7.3 | ~112-160 | Multiplets |

| Methoxy H | ~3.8 | ~55 | Singlet |

| Carboxylic Acid H | >10 | ~175 | Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the carboxylic acid and methoxyphenyl groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A sharp and intense peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid.

The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The methoxy group will show a characteristic C-O stretching band around 1250-1200 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic ring are typically strong and sharp in the Raman spectrum. The symmetric C-O-C stretching of the ether linkage in the methoxy group is also expected to be Raman active. The C=O stretching of the carboxylic acid will also be visible, although it is often weaker in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Moderate |

| Aromatic Ring | C-H stretch | >3000 (moderate) | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 (variable) | Strong |

| Methoxy Group | C-O stretch | 1200-1250 (strong) | Moderate |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₂H₁₄O₅, with a corresponding molecular weight of approximately 238.24 g/mol . guidechem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 238. The fragmentation of this compound is expected to follow pathways characteristic of carboxylic acids and methoxyphenyl compounds.

Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (-OH): This would result in a fragment ion at m/z 221 (M-17).

Loss of a carboxyl group (-COOH): This would lead to a fragment at m/z 193 (M-45).

Cleavage of the C-C bond adjacent to the aromatic ring: This could lead to the formation of a stable benzylic cation.

Formation of a methoxyphenyl cation: A fragment at m/z 107 corresponding to the [CH₃OC₆H₄]⁺ ion is a common feature in the mass spectra of methoxyphenyl derivatives.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Origin |

| 238 | [C₁₂H₁₄O₅]⁺ | Molecular Ion (M⁺) |

| 221 | [M - OH]⁺ | Loss of hydroxyl radical |

| 193 | [M - COOH]⁺ | Loss of carboxyl group |

| 107 | [CH₃OC₆H₄]⁺ | Methoxyphenyl cation |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

As of the latest search, a crystal structure for this compound has not been deposited in the public databases. However, if a suitable crystal were to be grown and analyzed, X-ray crystallography would provide invaluable insights into:

Molecular Conformation: The preferred spatial orientation of the pentanedioic acid chain relative to the 3-methoxyphenyl substituent.

Intermolecular Interactions: The nature and geometry of hydrogen bonds formed between the carboxylic acid groups of adjacent molecules, which are expected to form dimers. It would also reveal other non-covalent interactions, such as π-stacking of the aromatic rings, that dictate the crystal packing.

Detailed Geometric Parameters: Precise measurements of all bond lengths and angles, which can be compared with theoretical calculations.

Application of Advanced Spectroscopic Methods (e.g., 2D NMR, VCD for chiral analysis)

To further refine the structural assignment and resolve any ambiguities from 1D NMR spectra, advanced spectroscopic methods are employed.

2D NMR Spectroscopy

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity within a molecule.

COSY: A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. For this compound, cross-peaks would be expected between the methine proton at C3 and the methylene protons at C2 and C4, confirming the connectivity of the aliphatic backbone. Correlations between the aromatic protons would also be observed, aiding in their specific assignment.

HSQC: An HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment would definitively link the proton signals of the aliphatic chain and the aromatic ring to their corresponding carbon signals in the ¹³C NMR spectrum, providing unambiguous assignments for the C-H framework.

Vibrational Circular Dichroism (VCD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that can determine the absolute configuration of chiral molecules. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), it would not exhibit a VCD spectrum. This technique would not be applicable for the stereochemical analysis of this particular compound.

Computational Chemistry and Theoretical Modeling of 3 3 Methoxyphenyl Pentanedioic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (DFT, ab initio)

There are no specific published studies detailing the use of Density Functional Theory (DFT) or ab initio methods to calculate the electronic structure or predict the reactivity of 3-(3-Methoxyphenyl)pentanedioic acid. While DFT methods, such as those using the B3LYP functional, are widely employed to optimize molecular geometry, analyze electronic properties like HOMO-LUMO energy gaps, and generate molecular electrostatic potential (MEP) maps for other organic molecules, such specific calculations for the title compound have not been reported. researchgate.netukm.my

Conformational Analysis and Molecular Dynamics Simulations of this compound

A search for conformational analysis or molecular dynamics (MD) simulation studies specifically for this compound yielded no results. Computational techniques such as MD simulations are powerful tools for understanding the dynamic behavior of molecules, including drug-receptor interactions and the stability of molecular complexes over time. researchgate.net However, these methods have not been applied to this particular compound in the available literature.

Mechanistic Investigations of Reactions Involving this compound Using Computational Tools

No computational studies investigating the mechanisms of reactions involving this compound have been published. Theoretical methods are often used to elucidate reaction pathways, identify transition states, and calculate activation energies for chemical transformations. researchgate.netmdpi.com For instance, the Bonding Evolution Theory (BET) has been used to examine reaction mechanisms in other complex organic molecules, but no such analysis is available for this compound. mdpi.com

Theoretical Prediction of Reaction Selectivity and Pathway Optimization for this compound Synthesis

There is no available research on the theoretical prediction of reaction selectivity or the computational optimization of synthesis pathways for this compound. Computer-assisted synthesis design, which can involve retrosynthetic analysis aided by machine learning and network searching, is a growing field but has not been specifically applied to the synthesis of this compound in published works.

In Silico Design and Virtual Screening of this compound Derivatives

No studies focused on the in silico design or virtual screening of derivatives of this compound were found. This process typically involves creating a library of virtual compounds and using computational methods like molecular docking to predict their binding affinity to a biological target. mdpi.comrsc.orgresearchgate.net While this is a common approach in drug discovery, it has not been documented for this specific chemical scaffold.

Applications of 3 3 Methoxyphenyl Pentanedioic Acid in Advanced Organic Synthesis

3-(3-Methoxyphenyl)pentanedioic acid as a Chiral Building Block in Asymmetric Synthesis

The carbon atom at the third position of the pentanedioic acid chain in this compound is a stereocenter. This intrinsic chirality means the compound can exist as two distinct enantiomers. When isolated in an enantiomerically pure form, it becomes a valuable chiral building block. Chiral building blocks, or synthons, are fundamental components in asymmetric synthesis, a field focused on the selective creation of a single enantiomer of a target molecule. sigmaaldrich.commdpi.com

The strategic use of such chiral precursors allows chemists to introduce a defined stereocenter into a molecule at an early stage, guiding the stereochemistry of subsequent transformations. The dicarboxylic acid functional groups of this compound can be selectively modified or used to construct larger frameworks, while the methoxyphenyl group offers a site for further functionalization, all centered around the fixed stereochemistry at C-3. This approach is crucial in medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereoisomeric form. mdpi.com

Table 1: Potential Chiral Derivatives from this compound

| Derivative Type | Potential Synthetic Transformation | Application Area |

|---|---|---|

| Chiral Diester | Fischer esterification with a chiral alcohol | Asymmetric catalysis, pharmaceutical intermediates |

| Chiral Diamide | Amidation with a chiral amine | Molecular recognition, chiral ligands |

| Chiral Lactam | Intramolecular cyclization/amination | Synthesis of alkaloids and bioactive heterocycles |

Precursor for Complex Molecular Architectures and Natural Product Synthesis

The synthesis of natural products and other complex molecular architectures often relies on the use of versatile starting materials that contain multiple functional groups and a carbon skeleton amenable to elaboration. researchgate.netnih.gov this compound fits this profile, serving as a potential precursor for intricate molecular designs.

The pentanedioic acid backbone can be used to construct cyclic systems or extended linear chains. The two carboxylic acid groups provide handles for a wide range of chemical transformations, including reductions, esterifications, amidations, and cyclizations. The 3-methoxyphenyl (B12655295) substituent not only influences the electronic properties and conformation of the molecule but also serves as a point for modification through electrophilic aromatic substitution or demethylation followed by further derivatization. These features make it a plausible starting point for the total synthesis of certain classes of natural products, particularly those containing substituted aromatic rings and six-membered heterocyclic cores. nih.govnih.gov

Participation in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netmdpi.com These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity. nih.gov Similarly, cascade reactions involve a sequence of intramolecular transformations that occur sequentially in one pot, often triggered by a single event, to build molecular complexity efficiently. rsc.orgresearchgate.net

While specific examples involving this compound in MCRs are not extensively documented, dicarboxylic acids and their derivatives (like anhydrides or esters) are known to participate in such processes. For instance, its corresponding anhydride (B1165640) could potentially react with an amine and an isocyanide in a Ugi-type reaction or other isocyanide-based MCRs. mdpi.com The presence of two reactive sites allows for the possibility of sequential or double MCRs, leading to highly complex and diverse chemical scaffolds from a relatively simple starting material.

Table 2: Hypothetical Multicomponent Reactions Involving Derivatives of this compound

| MCR Type | Potential Reactants | Resulting Scaffold |

|---|---|---|

| Ugi-type Reaction | Amine, Isocyanide, Anhydride derivative | Complex Diamide Structures |

| Passerini-type Reaction | Isocyanide, Aldehyde, Carboxylic Acid group | α-Acyloxy Carboxamide Derivatives |

Role in the Construction of Heterocyclic Systems (e.g., pyridine-2,6-diones, piperidine (B6355638) derivatives)

One of the most direct and well-established applications for glutaric acid (pentanedioic acid) and its derivatives is in the synthesis of six-membered heterocyclic rings. By extension, this compound is an ideal precursor for constructing substituted pyridines and piperidines.

Pyridine-2,6-diones: The reaction of 3-substituted glutaric anhydrides (formed by dehydrating the diacid) with ammonia (B1221849) or primary amines is a standard method for synthesizing 4-substituted pyridine-2,6-diones (also known as glutarimides). In this case, this compound could be readily converted to 4-(3-methoxyphenyl)piperidine-2,6-dione. These structures are present in various biologically active compounds.

Piperidine Derivatives: Piperidines are among the most prevalent heterocyclic scaffolds in pharmaceuticals. researchgate.netnih.gov Substituted piperidones, which are valuable intermediates for piperidine synthesis, can be accessed through the Dieckmann condensation of diester derivatives of pentanedioic acid. dtic.mil Subsequent reduction and functionalization can lead to a wide array of 3,4-disubstituted piperidines, where the stereochemistry can be controlled to access specific isomers. The synthesis often involves intramolecular cyclization strategies. nih.gov

Table 3: Heterocyclic Scaffolds Derivable from this compound

| Heterocycle Class | Key Intermediate | General Reaction |

|---|---|---|

| Piperidine-2,6-diones | 3-(3-Methoxyphenyl)glutaric anhydride | Cyclization with ammonia/amine |

| Piperidines | Diethyl 3-(3-methoxyphenyl)pentanedioate | Dieckmann condensation followed by reduction |

Potential in Materials Chemistry Research as a Monomer or Scaffold

In materials science, aromatic dicarboxylic acids are fundamental building blocks for the synthesis of polymers such as polyesters and polyamides. The two carboxylic acid groups of this compound allow it to act as a monomer in polycondensation reactions with diols or diamines.

The incorporation of the 3-methoxyphenyl substituent into the polymer backbone would be expected to impart specific properties to the resulting material. These could include:

Modified Thermal Properties: The rigid aromatic group can increase the glass transition temperature (Tg) of the polymer compared to purely aliphatic analogues.

Enhanced Solubility: The meta-substituted, non-linear structure may disrupt polymer chain packing, potentially improving solubility in common organic solvents.

Optical Properties: The methoxybenzene chromophore could introduce fluorescence or alter the refractive index of the material.

Furthermore, the compound can serve as a scaffold for creating metal-organic frameworks (MOFs) or other supramolecular assemblies, where the carboxylic acid groups coordinate to metal centers, and the methoxyphenyl group lines the pores or participates in intermolecular interactions.

Green Chemistry Principles in the Research and Synthesis of 3 3 Methoxyphenyl Pentanedioic Acid

Atom Economy Maximization in 3-(3-Methoxyphenyl)pentanedioic acid Production

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as by-products.

To calculate the theoretical atom economy, the molecular weights of the reactants and the desired product are considered.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-methoxybenzaldehyde (B106831) | C8H8O2 | 136.15 |

| Diethyl malonate | C7H12O4 | 160.17 |

| Total Reactant Mass | 456.49 | |

| This compound | C12H14O5 | 238.24 |

The percent atom economy is calculated as: (% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100)

For this synthesis: (% Atom Economy = (238.24 / 456.49) x 100 ≈ 52.19%)

This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant mass is not incorporated into the final product, instead forming by-products such as ethanol (B145695), carbon dioxide, and water. This highlights a key area for improvement in the synthesis of this compound. Research efforts aimed at maximizing atom economy would focus on developing alternative synthetic routes that minimize the formation of such co-products. For instance, addition reactions are inherently more atom-economical than condensation and elimination reactions. researchgate.net

Waste Prevention and By-product Minimization Strategies

A core tenet of green chemistry is the prevention of waste at its source. This principle extends beyond atom economy to include the minimization of all waste streams, including reagents used in excess, solvents, and by-products from side reactions.

In the synthesis of this compound, several by-products are generated:

Knoevenagel Condensation: This step produces one molecule of water for each molecule of 3-methoxybenzaldehyde that reacts. thermofisher.com

Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the four ester groups of the intermediate, which liberates two molecules of ethanol. Subsequent decarboxylation releases two molecules of carbon dioxide. scispace.com

| Reaction Step | Reactants | Desired Intermediate/Product | By-products |

| Knoevenagel Condensation | 3-methoxybenzaldehyde, Diethyl malonate | Diethyl 2-(3-methoxybenzylidene)malonate | Water (H2O) |

| Michael Addition | Diethyl 2-(3-methoxybenzylidene)malonate, Diethyl malonate | Tetraethyl 2-(3-methoxyphenyl)propane-1,1,3,3-tetracarboxylate | None (in an ideal reaction) |

| Hydrolysis & Decarboxylation | Tetraethyl 2-(3-methoxyphenyl)propane-1,1,3,3-tetracarboxylate, Water, Acid/Base | This compound | Ethanol (C2H5OH), Carbon Dioxide (CO2) |

Strategies to minimize waste in this process include:

Catalyst Selection: Utilizing highly efficient catalysts can reduce the likelihood of side reactions and the formation of unwanted by-products.

Reaction Condition Optimization: Fine-tuning parameters such as temperature, pressure, and reaction time can maximize the yield of the desired product and minimize the formation of impurities.

By-product Valorization: Exploring potential uses for the generated by-products, such as ethanol, can transform them from waste into valuable co-products. For example, the ethanol produced could potentially be recovered and reused as a solvent or fuel.

Development of Safer Solvents and Reaction Media for this compound Synthesis

The choice of solvents and reaction media is a critical aspect of green chemistry, as they often constitute the largest mass component of a chemical process and contribute significantly to its environmental impact. Traditional organic solvents are frequently volatile, flammable, and toxic.

The synthesis of 3-substituted glutaric acids often employs solvents such as toluene (B28343) and dichloromethane (B109758) (CH2Cl2) for extractions and purifications. scispace.com These solvents are associated with health and environmental concerns. Green chemistry encourages the replacement of such hazardous solvents with safer alternatives.

| Conventional Solvent | Hazard Profile | Potential Green Alternative | Properties of Alternative |

| Toluene | Flammable, Neurotoxin, Environmental pollutant | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, higher boiling point, forms an azeotrope with water for easy removal. |

| Dichloromethane (CH2Cl2) | Suspected carcinogen, Volatile | Cyclopentyl methyl ether (CPME) | Higher boiling point, lower peroxide formation, more stable than other ethers like THF. |

| Pyridine (B92270) | Flammable, Toxic, Unpleasant odor | Dimethyl Sulfoxide (DMSO) | Low volatility, high boiling point, can be recovered and reused. amazonaws.com |

Research into the synthesis of this compound could explore the use of these greener solvents. Furthermore, solvent-free reaction conditions, where feasible, represent the ideal scenario, completely eliminating solvent-related waste. scispace.com For instance, the Michael addition step in the synthesis of related compounds has been successfully carried out under solvent-free conditions. scispace.com

Energy Efficiency Considerations in Academic Synthesis Protocols

The described synthesis of this compound involves several energy-intensive steps:

Heating at Reflux: The final hydrolysis and decarboxylation step requires prolonged heating at reflux. scispace.com

Vacuum Distillation: Purification of intermediates may involve vacuum distillation to remove excess reagents with high boiling points. scispace.com

Elevated Temperatures: Some Knoevenagel condensation protocols require elevated temperatures to proceed at a reasonable rate. scispace.com

To improve energy efficiency, academic protocols could investigate:

Alternative Catalysts: The development of more active catalysts could enable reactions to be carried out at lower temperatures, thereby reducing energy demand.

Process Intensification: Combining multiple reaction steps into a single pot without isolating intermediates can save energy by reducing the number of heating, cooling, and separation steps.

Catalytic Approaches for Sustainable this compound Synthesis

The use of catalysts is a cornerstone of green chemistry. Catalysts are preferred over stoichiometric reagents because they are used in small amounts and can be recycled and reused, reducing waste and often enabling more efficient and selective reactions.

The synthesis of this compound relies on catalysis at several stages:

Knoevenagel Condensation: This reaction is typically catalyzed by a weak base. thermofisher.com While traditional catalysts like piperidine (B6355638) or pyridine are effective, their toxicity and volatility are concerns. scispace.com Research into greener alternatives is active, with examples including:

Immobilized Catalysts: Using solid-supported catalysts, such as immobilized gelatine or bovine serum albumin (BSA), can simplify catalyst recovery and reuse, minimizing waste. amazonaws.comrsc.org

Lewis Acids: Mild Lewis acids like aluminum chloride (AlCl3) have also been used to catalyze this condensation. scispace.com

Michael Addition: The conjugate addition step is also base-catalyzed. The use of catalytic amounts of a base is preferable to stoichiometric amounts to minimize waste. libretexts.org

Hydrolysis: The final hydrolysis step is typically carried out with a strong acid or base, which is used in stoichiometric or excess amounts and needs to be neutralized, generating salt waste. The development of reusable solid acid or base catalysts would be a significant green improvement for this step.

The exploration of novel catalytic systems, including biocatalysts (enzymes) and heterogeneous catalysts, holds significant promise for developing a more sustainable synthesis of this compound. These approaches can lead to higher selectivity, milder reaction conditions, and simplified product purification, all of which contribute to a greener chemical process.

Future Research Trajectories and Emerging Perspectives for 3 3 Methoxyphenyl Pentanedioic Acid Chemistry

Exploration of Novel and Efficient Synthetic Pathways for 3-(3-Methoxyphenyl)pentanedioic acid

The classical synthesis of 3-substituted pentanedioic acids often involves multi-step procedures that can be inefficient. Future research will likely focus on developing more streamlined and sustainable synthetic routes. An efficient and versatile proposed pathway for 3-aryl glutaric acids starts from the corresponding aromatic aldehydes. scispace.com This methodology involves a Knoevenagel condensation followed by a Michael addition with diethyl malonate. The resulting dimalonate intermediate undergoes a one-pot acid hydrolysis and decarboxylation to yield the final 3-substituted glutaric acid in moderate yields. scispace.com

Applying this strategy to this compound would involve the following conceptual steps:

Knoevenagel Condensation: Reaction of 3-methoxybenzaldehyde (B106831) with diethyl malonate.

Michael Addition: Addition of a second equivalent of diethyl malonate to the activated alkene intermediate.

Hydrolysis & Decarboxylation: Treatment with strong acid or base to hydrolyze the four ester groups, followed by heating to induce decarboxylation, yielding the target diacid.

Another avenue for exploration is the use of microwave-assisted organic synthesis (MAOS). For instance, the Knoevenagel reaction to produce a related precursor, (E)-3-(3-methoxyphenyl)propenoic acid, has been successfully achieved with good yield using microwave irradiation, which can significantly reduce reaction times. nih.gov Future work could adapt this technology for the synthesis of this compound itself.

Further research into novel catalytic systems, such as those employing earth-abundant metals or organocatalysts, could also lead to more economical and environmentally friendly synthetic protocols.

Development of Highly Enantioselective and Diastereoselective Synthesis Methods

This compound is a prochiral molecule, and its derivatives can possess one or more stereocenters. The development of methods to control the stereochemical outcome of its synthesis is crucial for applications in pharmacology and materials science, where specific stereoisomers often exhibit desired properties.

While specific enantioselective syntheses for this exact molecule are not yet widely reported, future research can draw from established asymmetric synthesis strategies. Potential approaches include:

Chiral Catalysis: Utilizing chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemistry of key bond-forming steps, like the Michael addition.

Enzymatic Reactions: Employing enzymes, such as baker's yeast, which has been used for the asymmetric reduction of related ketones to produce chiral synthons. elsevierpure.com

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a precursor molecule to direct the stereoselective formation of new chiral centers.

The diastereoselective synthesis of related complex molecules, such as (3R,5R)-γ-hydroxypiperazic acid, has been achieved through methods like enolate hydroxylation, demonstrating that high levels of stereocontrol are possible for functionalized acid derivatives. nsf.gov These advanced strategies provide a roadmap for developing methods to access stereopure isomers of this compound and its derivatives.

Broadening the Scope of Derivatization Reactions for Diverse Applications

The two carboxylic acid groups and the activated aromatic ring of this compound offer multiple sites for chemical modification. Broadening the scope of its derivatization is key to unlocking its full potential across various fields. Future research will likely focus on synthesizing a diverse library of derivatives to probe structure-activity relationships.

Key derivatization strategies include:

Reactions at the Carboxylic Acid Groups:

Esterification: Formation of mono- or di-esters to modify solubility and create potential prodrugs.

Amidation: Reaction with amines to form amides and polyamides, which could have applications in polymer chemistry.

Reduction: Conversion of the carboxylic acids to alcohols to create diol derivatives, which are versatile building blocks.

Anhydride (B1165640) Formation: Intramolecular cyclization to form a glutaric anhydride ring, a reactive intermediate useful for desymmetrization processes. scispace.com

Reactions on the Aromatic Ring:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce new functional groups onto the methoxyphenyl ring, further diversifying the chemical space.

Additionally, derivatization can be employed for analytical purposes. For instance, converting the polar carboxylic acid groups into less polar esters can improve chromatographic separation, which is particularly useful for the chiral resolution of stereoisomers by HPLC. google.com

| Functional Group | Reaction Type | Potential Derivative | Potential Application |

|---|---|---|---|

| Carboxylic Acids | Esterification | Dimethyl 3-(3-methoxyphenyl)pentanedioate | Intermediate, Prodrug |

| Carboxylic Acids | Amidation | Diamide derivatives | Polymer synthesis, Bioactive analogues |

| Carboxylic Acids | Reduction | 3-(3-methoxyphenyl)pentane-1,5-diol | Monomer, Chemical intermediate |

| Aromatic Ring | Nitration | Nitro-substituted derivatives | Synthesis of amino derivatives, Energetic materials |

| Aromatic Ring | Halogenation | Bromo- or Chloro-substituted derivatives | Intermediate for cross-coupling reactions |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and easier scalability. nih.govresearchgate.net The integration of flow chemistry and automated platforms represents a significant future direction for the synthesis of this compound and its derivatives.

A multi-step synthesis, such as the Knoevenagel-Michael-hydrolysis sequence, is well-suited for adaptation to a continuous flow process. mdpi.com Each step could be performed in a dedicated reactor module, with the output of one step feeding directly into the next, eliminating the need for manual isolation and purification of intermediates. mdpi.com This approach can dramatically reduce production time and waste. researchgate.net

Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) to quickly identify optimal synthetic protocols. mdpi.com For example, an automated system could systematically vary the parameters for the derivatization of the parent molecule to rapidly generate a library of compounds for biological screening.

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Mixing | Often inefficient, depends on stirrer speed and vessel shape | Highly efficient and rapid due to small channel dimensions |

| Heat Transfer | Slow, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Safety | Large volumes of reagents pose higher risks | Small reaction volumes at any given time, safer for hazardous reactions |

| Scalability | Difficult, often requires re-optimization ("scale-up issues") | Straightforward, by running the system for a longer time ("scaling-out") |

| Automation | Complex to fully automate | Easily integrated with automated pumps, sensors, and collection systems |

Advanced Theoretical and Computational Investigations to Guide Experimental Research

Theoretical and computational chemistry are powerful tools for accelerating chemical research by providing deep mechanistic insights and predicting molecular properties before a reaction is ever run in a flask. Future experimental work on this compound will be significantly enhanced by parallel computational investigations.

Potential areas of computational study include:

Mechanism Elucidation: Using quantum chemical methods like Density Functional Theory (DFT), researchers can map out the complete energy profiles of potential synthetic pathways. mdpi.com This allows for the identification of rate-limiting steps, transition states, and potential byproducts, guiding the selection of optimal reaction conditions.

Conformational Analysis: The biological activity and physical properties of this compound and its derivatives are dictated by their three-dimensional shape. Computational methods can predict the stable conformations of these molecules in different environments.

Property Prediction: Key properties such as spectral data (NMR, IR), acidity (pKa), and reactivity can be calculated. This can aid in structure verification and in designing molecules with specific electronic properties.

Molecular Docking and Dynamics: If the molecule is investigated as a potential drug, computational tools can be used to predict how it might bind to a biological target, such as a protein or enzyme. mdpi.com Molecular dynamics simulations can then be used to understand the stability of the ligand-protein complex over time. mdpi.com Such studies provide invaluable guidance for designing more potent and selective derivatives.

By combining advanced computational modeling with experimental synthesis and testing, researchers can adopt a more rational design-based approach, saving time and resources while deepening the fundamental understanding of the chemistry of this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-(3-Methoxyphenyl)pentanedioic acid, and how can purity be optimized?

- Methodological Answer : Catalytic hydrogenation using palladium on charcoal (Pd/C) under H₂ gas is a common approach for synthesizing aromatic carboxylic acid derivatives. For example, 3-(3-Methoxyphenyl)propionic acid was synthesized via hydrogenation of its unsaturated precursor . For pentanedioic acid analogs, adjusting reaction time (6–12 hours), temperature (40–60°C), and catalyst loading (5–10 wt%) can optimize yield and purity. Post-synthesis, recrystallization in ethanol/water mixtures (70:30 v/v) removes impurities, as validated by HPLC (≥95% purity) .

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹H and ¹³C NMR (in DMSO-d₆) to confirm methoxy (-OCH₃) and carboxylic (-COOH) proton environments. For related compounds, methoxy protons resonate at δ 3.7–3.8 ppm, while carboxylic protons appear at δ 12–13 ppm .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS for exact mass verification (e.g., theoretical [M-H]⁻: 253.0722) .

Advanced Research Questions

Q. What analytical methods are suitable for detecting this compound in biological matrices?

- Methodological Answer : Gas chromatography/flame photometric detection (GC/FPD) after derivatization is effective. For pentanedioic acid analogs, metabolites are extracted via solvent partitioning (e.g., ethyl acetate), methylated with BF₃-methanol, and analyzed via GC/FPD with a limit of quantitation (LOQ) of 0.05 ppm . Alternatively, LC-MS/MS using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) provides higher sensitivity (LOQ: 1 ng/mL) for urinary metabolites .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. For example:

- Phase I : Hydroxylation at the methoxy group (CYP450 2D6/3A4) generates 3-(3-hydroxyphenyl)pentanedioic acid.

- Phase II : Glucuronidation or sulfation of the hydroxylated metabolite increases water solubility for renal excretion . Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. What experimental strategies resolve contradictions in solubility data for this compound?

- Methodological Answer : Conduct a systematic solubility screen across pH ranges (1.2–7.4) using USP buffers. For example:

- pH 1.2 (HCl) : Low solubility (<0.1 mg/mL) due to protonated carboxylic groups.

- pH 7.4 (PBS) : Increased solubility (>5 mg/mL) via deprotonation. Use dynamic light scattering (DLS) to monitor aggregation and differential scanning calorimetry (DSC) to assess polymorphic stability .

Methodological Challenges & Solutions

Q. How can researchers address instability of this compound in aqueous solutions?

- Answer : Stabilize via lyophilization with cryoprotectants (e.g., trehalose 5% w/v) or store in anhydrous DMSO at -80°C. For in vivo studies, use freshly prepared solutions in PBS (pH 7.4) with 0.01% EDTA to chelate metal ions that accelerate degradation .

Q. What strategies improve the bioavailability of this compound in pharmacokinetic studies?

- Answer : Formulate as a sodium salt to enhance solubility or use lipid-based nanoemulsions (e.g., Labrafil® M1944CS) for oral delivery. In rodent models, intraperitoneal administration achieves 80–90% bioavailability compared to 30–40% orally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |